Bendamustine Desmethyl Impurity

Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredient (API) and Drug Product (DP) Development

Impurity profiling, the identification and quantification of impurities in an API and drug product, is a crucial aspect of pharmaceutical development. pharmaffiliates.comglobalpharmatek.com The presence of impurities, even at trace levels, can significantly affect the safety, efficacy, and stability of a drug. aquigenbio.com Therefore, a thorough understanding and control of impurities are essential for several reasons:

Patient Safety: Impurities can have their own pharmacological or toxicological effects, some of which may be harmful. researchgate.netaquigenbio.com Identifying and controlling these impurities minimizes potential risks to patients. globalpharmatek.com

Drug Efficacy: Impurities can sometimes interfere with the therapeutic action of the API, potentially reducing its effectiveness. aquigenbio.com

Stability: Certain impurities can impact the stability of the drug product, leading to degradation and a shorter shelf life. globalpharmatek.com

Regulatory Compliance: Regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent requirements for the control of impurities in pharmaceuticals. pharmaffiliates.comaquigenbio.com

Process Optimization: Understanding the impurity profile can provide valuable insights into the manufacturing process, enabling optimization to minimize the formation of unwanted by-products. aquigenbio.com

Regulatory Landscape and Guidelines for Pharmaceutical Impurities

To ensure the quality and safety of pharmaceutical products, regulatory authorities have established comprehensive guidelines for the control of impurities. gmpinsiders.com

International Conference on Harmonisation (ICH) Guidelines (Q3A, Q3B)

The International Council for Harmonisation (ICH) has developed a set of guidelines that are widely adopted by regulatory agencies around the world. industrialpharmacist.com The most relevant to impurities in new drug substances and products are:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. ich.orgfederalregister.gov It focuses on impurities that are organic, inorganic, or residual solvents. slideshare.net

ICH Q3B(R2): Impurities in New Drug Products: This guideline complements Q3A and addresses impurities that arise during the manufacturing of the final drug product. ich.orgfederalregister.gov These can be degradation products of the API or result from interactions between the API and excipients. europa.eu

These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. pharmaffiliates.compda.org

Impurity Thresholds and Qualification Requirements

The ICH guidelines define specific thresholds that trigger the need for reporting, identification, and toxicological qualification of impurities. pharmaffiliates.compremier-research.com These thresholds are designed to be a function of the amount of the drug a patient would receive daily.

| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |

| Reporting Threshold | 0.05% | 0.03% |

| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |

| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |

| Data derived from ICH Q3A(R2) and Q3B(R2) guidelines. pda.org |

Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified. pda.org If an impurity exceeds the qualification threshold, its safety must be justified. premier-research.com

Overview of Bendamustine (B91647) Hydrochloride and its Critical Impurities

Bendamustine hydrochloride is an alkylating agent used in the treatment of certain types of cancer, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. oup.comnewdrugapprovals.org Like any synthetically derived drug, the manufacturing process and subsequent storage of Bendamustine can lead to the formation of various impurities. newdrugapprovals.org These impurities can arise from starting materials, by-products, intermediates, and degradation products. jpionline.org The control of these impurities is critical to ensure the quality and safety of the final drug product. oup.com

Chemical Classification and Structural Context of Bendamustine Desmethyl Impurity

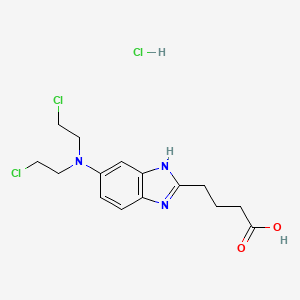

This compound is a key process-related impurity and a metabolite of Bendamustine. caymanchem.com Structurally, it is a derivative of Bendamustine where the methyl group on the benzimidazole (B57391) ring is absent. caymanchem.comvenkatasailifesciences.com

| Compound Name | Molecular Formula | Molecular Weight |

| Bendamustine | C16H21Cl2N3O2 | 358.26 g/mol |

| This compound | C15H19Cl2N3O2 | 344.24 g/mol |

| Data sourced from various chemical and pharmaceutical suppliers. axios-research.com |

The chemical name for this compound is 4-[5-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid. venkatasailifesciences.com

Academic and Research Relevance of this compound

This compound holds relevance in both academic and industrial research. It is recognized as an active metabolite of Bendamustine, formed through demethylation by the cytochrome P450 enzyme CYP1A2. caymanchem.com Research has been conducted to develop and validate analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), for the detection and quantification of this and other impurities in Bendamustine hydrochloride. oup.comwisdomlib.org These studies are essential for quality control during drug manufacturing and for understanding the metabolic fate of Bendamustine in the body. The availability of reference standards for this compound is crucial for these analytical activities. synzeal.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2N3O2.ClH/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22;/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQLSSMJKCGLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Bendamustine Desmethylation and Degradation Pathways

Elucidation of Forced Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug molecule. oup.com Bendamustine (B91647) has been shown to be labile under various stress conditions, including heat, light, hydrolysis, and oxidation. ijpsr.comhumanjournals.comwisdomlib.org These studies have led to the identification and characterization of several key impurities.

Thermal Stress-Induced Degradation Mechanisms

Exposure to thermal stress has been demonstrated to induce the degradation of bendamustine. humanjournals.comwisdomlib.org Studies on the thermal properties of different polymorphic forms of bendamustine hydrochloride show that stability can be influenced by its solid-state structure. researchgate.netnih.gov Under thermal stress testing of the drug product, a notable increase in a specific degradant, identified as Impurity-B, has been observed. oup.com This impurity was structurally characterized as a dimeric species, 4-{5-[[2-(4-{5-[bis-(2-chloroethyl) amino]-1-methyl-1H-benzoimidazol-2-yl}-butyryloxy)-ethyl]-(2-chloroethyl)amino]-1-methyl-3a, 7a-dihydro-1H-benzoimidazol-2-yl} butyric acid hydrochloride, suggesting a potential pathway involving intermolecular reactions at elevated temperatures. nih.gov

Photolytic Degradation Pathways

Bendamustine is known to be unstable when exposed to light, necessitating storage in amber-colored vials. google.comjustia.com Photostability testing has shown the formation of a specific degradation product, designated as Impurity-A. oup.com This impurity was identified as 4-[5-(2-chloro-ethylamino)-1-methyl-1H-benzoimidazol-2-yl] butyric acid hydrochloride. nih.gov The structure indicates that the photolytic degradation pathway involves the loss of one of the 2-chloroethyl side chains from the nitrogen mustard moiety. However, some studies have reported that the drug shows a degree of stability under UV exposure, suggesting that the extent of degradation may be dependent on the specific conditions, such as the physical state (solid vs. solution) and the wavelength of light. wisdomlib.org

Hydrolytic Degradation under Acidic, Basic, and Neutral Conditions

Hydrolysis is the primary pathway for bendamustine degradation in aqueous solutions. nih.govnih.govdrugbank.com The molecule is unstable across a wide pH range, including acidic, basic, and neutral conditions. humanjournals.comwisdomlib.org The degradation occurs at the nitrogen mustard moiety, where the highly labile aliphatic chlorine atoms are susceptible to nucleophilic substitution by water. google.com

This process leads to the formation of two main, less active metabolites:

Monohydroxy bendamustine (HP1) : Formed by the replacement of one chlorine atom with a hydroxyl group. nih.govgoogle.com

Dihydroxy bendamustine (HP2) : Formed by the replacement of both chlorine atoms with hydroxyl groups. nih.govgoogle.com

HP1 and HP2 are the most significant hydrolytic degradants and are considered to have little to no cytotoxic activity compared to the parent compound. nih.govnih.gov

Oxidative Degradation Processes

Bendamustine is also susceptible to oxidative degradation. humanjournals.com This pathway is a minor but significant route of metabolism in vivo and can be simulated in forced degradation studies. The oxidative process is responsible for the formation of two active metabolites, including the target compound of this article, N-desmethyl-bendamustine. nih.govdrugbank.com

The key oxidative degradation products are:

γ-hydroxybendamustine (M3) : Formed by the γ-oxidation of the butyric acid side chain. nih.gov

N-desmethyl-bendamustine (M4) : Formed by the demethylation of the nitrogen atom at position 1 (N-1) of the benzimidazole (B57391) ring. nih.gov

| Stress Condition | Key Degradation Products/Impurities | Resulting Chemical Change |

|---|---|---|

| Thermal | Impurity-B (Dimer) | Intermolecular reaction/dimerization |

| Photolytic | Impurity-A | Loss of a 2-chloroethyl side chain |

| Hydrolytic (Acidic, Basic, Neutral) | Monohydroxy bendamustine (HP1), Dihydroxy bendamustine (HP2) | Stepwise replacement of chlorine atoms with hydroxyl groups |

| Oxidative | γ-hydroxybendamustine (M3), N-desmethyl-bendamustine (M4) | Hydroxylation of butyric acid side chain and demethylation of benzimidazole ring |

Proposed Chemical Mechanisms for Desmethylation

The formation of Bendamustine Desmethyl Impurity (M4) occurs through the oxidative N-demethylation of the N-1 methyl group on the benzimidazole ring. nih.gov In biological systems, this reaction is catalyzed by the cytochrome P450 isoenzyme CYP1A2. nih.govnih.govnih.gov The chemical mechanism is proposed to follow a pathway common to other CYP1A2-mediated N-demethylation reactions. nih.gov

Reaction Intermediates and Transition States in Formation

While specific transition states for bendamustine have not been published, the mechanism for CYP450-catalyzed N-demethylation is well-understood and can be proposed based on studies of analogous substrates. nih.gov The process is believed to occur via a two-step sequence involving a key intermediate.

Formation of a Carbinolamine Intermediate : The reaction is initiated by the abstraction of a hydrogen atom from the N-methyl group of bendamustine by the CYP1A2 Compound I. This hydrogen atom transfer (HAT) is the rate-limiting step and results in the formation of a carbon-centered radical and a protonated iron-hydroxo species. nih.gov This is immediately followed by a rapid "oxygen rebound" step, where the hydroxyl group is transferred back to the carbon radical. This sequence forms a highly unstable carbinolamine intermediate (a molecule with a hydroxyl group and a nitrogen attached to the same carbon).

Decomposition of the Carbinolamine : The carbinolamine intermediate is inherently unstable and spontaneously decomposes. nih.gov The decomposition involves the cleavage of the carbon-nitrogen bond, leading to the formation of the final products: N-desmethyl-bendamustine and formaldehyde.

Influence of Molecular Structure on Desmethylation Susceptibility

The molecular structure of bendamustine is a unique combination of three key moieties: a nitrogen mustard group, a benzimidazole ring, and a butyric acid side-chain researchgate.netnih.gov. This distinct structure contributes to its mechanism of action and its metabolic profile ucl.ac.uknih.govnih.gov. The susceptibility of bendamustine to desmethylation is directly linked to the N-methyl group attached to its benzimidazole ring nih.govresearchgate.net.

The benzimidazole ring system, which has similarities to purine (B94841) analogs, is a primary site for metabolic activity nih.govnih.govtheoncologynurse.com. The methyl group at the N-1 position of this ring is the target for oxidative N-demethylation, a common metabolic reaction for many xenobiotics. This process converts the tertiary amine within the heterocyclic ring structure into a secondary amine, leading to the formation of N-desmethyl-bendamustine (also known as M4) nih.gov. The presence of this specific N-methyl configuration makes the molecule a substrate for certain metabolic enzymes that catalyze this type of reaction.

Enzymatic Formation Pathways (e.g., Cytochrome P450 Mediated Processes)

The formation of this compound, or N-desmethyl-bendamustine (M4), is a phase 1 metabolic process mediated by the cytochrome P450 (CYP) enzyme system in the liver nih.govwikipedia.org. In vitro studies have specifically identified the CYP1A2 isoenzyme as the primary catalyst for this oxidative N-demethylation pathway nih.govtheoncologynurse.comnih.govnih.gov.

While hydrolysis is the main route of bendamustine metabolism, producing inactive metabolites like monohydroxy-bendamustine (HP1) and dihydroxy-bendamustine (HP2), the CYP1A2-mediated pathway generates two active, albeit minor, metabolites: γ-hydroxybendamustine (M3) and N-desmethyl-bendamustine (M4) nih.govnih.govnih.gov. The plasma concentrations of these metabolites are significantly lower than the parent compound; M4 concentrations are typically 1/100th that of bendamustine theoncologynurse.comnih.gov. Consequently, the cytotoxic activity is primarily attributed to the parent bendamustine molecule theoncologynurse.comnih.gov.

The involvement of CYP1A2 suggests a potential for drug-drug interactions. Co-administration of bendamustine with inhibitors of CYP1A2 (such as fluvoxamine (B1237835) or ciprofloxacin) could increase plasma concentrations of bendamustine while decreasing the formation of its desmethyl metabolite pfizer.comfda.gov. Conversely, inducers of CYP1A2 (like omeprazole (B731) or tobacco smoke) could potentially decrease bendamustine plasma levels and increase the concentration of N-desmethyl-bendamustine pfizer.comfda.gov.

| Metabolic Pathway | Primary Enzyme/Process | Resulting Metabolite | Metabolite Name | Relative Plasma Concentration | Activity |

|---|---|---|---|---|---|

| Hydrolysis | Chemical Hydrolysis | HP1 | Monohydroxy-bendamustine | N/A | Low to no activity nih.govnih.gov |

| Hydrolysis | Chemical Hydrolysis | HP2 | Dihydroxy-bendamustine | Very low nih.gov | Low to no activity nih.govnih.gov |

| γ-Oxidation | CYP1A2 | M3 | γ-hydroxybendamustine | ~1/10th of parent drug theoncologynurse.comnih.gov | Active nih.govnih.gov |

| N-Desmethylation | CYP1A2 | M4 | N-desmethyl-bendamustine | ~1/100th of parent drug theoncologynurse.comnih.gov | Active nih.govnih.gov |

Impact of Synthesis and Manufacturing Conditions on Impurity Generation

Impurities in an active pharmaceutical ingredient (API) like bendamustine can originate from various sources, including the synthetic route and degradation during manufacturing and storage justia.comsemanticscholar.org. Regulatory authorities require strict control over these impurities justia.comgoogle.com.

Synthetic routes for bendamustine hydrochloride are multi-step processes that can generate extraneous compounds, including unreacted starting materials, by-products of the main reaction, or products from side reactions justia.comgoogle.comnewdrugapprovals.org. While hydrolysis and the subsequent formation of dimer impurities are commonly discussed degradation pathways due to the reactive nature of the nitrogen mustard moiety, the formation of desmethyl bendamustine as a synthetic by-product is also possible semanticscholar.orgnih.govresearchgate.net. If a precursor chemical used in the synthesis lacks the N-methyl group on the benzimidazole ring, it could lead to the formation of the corresponding desmethyl impurity in the final product. The purity of the final API is typically analyzed by methods like HPLC to ensure that any impurities are below regulatory limits justia.comgoogle.com.

The manufacturing process for bendamustine, particularly its lyophilized form, involves conditions that can lead to the formation of degradation impurities justia.com. Process parameters such as temperature, pH, and the choice of solvents can significantly influence the impurity profile humanjournals.com. It has been noted that preparing bendamustine hydrochloride at elevated temperatures can result in an increased quantity of certain impurities google.com. Although bendamustine is known to be unstable in aqueous solutions, leading primarily to hydrolysis, harsh conditions during synthesis or formulation could potentially contribute to the generation of other impurities, including through demethylation justia.comjustia.com. Therefore, careful control of manufacturing parameters is essential to minimize the formation of N-desmethyl-bendamustine and other degradation products.

Interaction with Excipients and Container-Closure Systems as Sources of Impurities

Impurities can also be introduced into a drug product through interactions with excipients or the container-closure system. A notable issue for bendamustine involves the incompatibility of its liquid injection formulation with certain plastics fda.gov.

The liquid formulation of bendamustine contains N,N-dimethylacetamide (DMA), a solvent that is incompatible with devices containing polycarbonate or acrylonitrile-butadiene-styrene (ABS) fda.gov. When the drug solution comes into contact with these materials, the DMA can cause the plastic to dissolve. This interaction leads to device failure—such as leaking or breaking—and, critically, the contamination of the drug product with dissolved plastic components fda.gov. This represents a significant source of impurities that can pose a risk to the patient.

In 2015, the U.S. Food and Drug Administration (FDA) issued a warning to healthcare professionals against using the bendamustine liquid injection formulation with closed system transfer devices (CSTDs), adapters, and syringes containing polycarbonate or ABS fda.gov. This warning underscores the importance of material compatibility in preventing the generation of impurities from container-closure and administration systems. The lyophilized powder formulation of bendamustine, which is reconstituted differently, was noted as an alternative if such devices are to be used pfizer.com.

| Material | Compatibility Status | Reason for Incompatibility | Reference |

|---|---|---|---|

| Polycarbonate | Incompatible | Dissolves in contact with N,N-dimethylacetamide (DMA) in the formulation. | fda.gov |

| Acrylonitrile-Butadiene-Styrene (ABS) | Incompatible | Dissolves in contact with N,N-dimethylacetamide (DMA) in the formulation. | fda.gov |

Advanced Analytical Methodologies for Bendamustine Desmethyl Impurity

Spectroscopic and Hyphenated Techniques for Structural Elucidation and Quantification

The accurate identification, characterization, and quantification of impurities such as Bendamustine (B91647) Desmethyl Impurity are critical for ensuring the quality and safety of the active pharmaceutical ingredient (API), Bendamustine. oup.com Modern analytical chemistry relies on a suite of advanced spectroscopic and hyphenated techniques to achieve the required levels of sensitivity and specificity. ajrconline.org These methods are indispensable for elucidating the precise chemical structure of impurities and for developing validated methods to quantify them at trace levels. americanpharmaceuticalreview.com

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a cornerstone technique for the structural analysis of pharmaceutical impurities due to its high sensitivity and ability to provide molecular weight and fragmentation information. americanpharmaceuticalreview.com When coupled with chromatographic separation techniques, MS becomes a powerful tool for analyzing complex mixtures and identifying unknown compounds. ajrconline.org

Liquid chromatography-mass spectrometry (LC-MS) is a widely used hyphenated technique for the separation, detection, and quantification of Bendamustine and its related substances, including the N-desmethyl metabolite. nih.gov This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. ajrconline.org

Sensitive LC-MS/MS assays have been developed for the quantification of Bendamustine and its phase I metabolites, which include N-des-methylbendamustine. nih.gov These methods often employ reversed-phase chromatography using columns like the C18. wisdomlib.orgnih.gov Gradient elution with mobile phases consisting of aqueous solutions (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and organic solvents (e.g., methanol (B129727) or acetonitrile) is typically used to achieve effective separation. nih.govresearchgate.net For detection, electrospray ionization (ESI) in positive mode is common, followed by analysis with a triple quadrupole mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity. nih.govwisdomlib.orgresearchgate.net Such methods have demonstrated the ability to quantify N-des-methylbendamustine in biological matrices with lower limits of quantification (LLOQ) in the nanogram per milliliter (ng/mL) range. nih.govnih.gov

| Parameter | Condition 1 | Condition 2 |

| Chromatography | Reversed-Phase HPLC nih.gov | Reversed-Phase HPLC nih.gov |

| Column | C18 nih.gov | Synergi Hydro RP nih.gov |

| Mobile Phase | Gradient of water and 95% methanol in 0.1% formic acid nih.gov | Gradient of 5mM ammonium formate with 0.1% formic acid in water and methanol nih.gov |

| Ionization | Positive mode electrospray ionization (ESI+) nih.gov | Positive mode electrospray ionization (ESI+) nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) nih.gov | Triple Quadrupole Mass Spectrometer nih.gov |

| LLOQ Example | 5 ng/ml in mouse brain tissue for Bendamustine nih.gov | 0.5-500 ng/mL in plasma for N-des-methylbendamustine nih.gov |

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of unknown impurities like Bendamustine Desmethyl Impurity. americanpharmaceuticalreview.com By providing highly accurate mass measurements, typically with mass accuracy within 5 ppm, HRMS allows for the confident assignment of a unique molecular formula to the impurity's molecular ion. americanpharmaceuticalreview.comresearchgate.net This is a critical first step in the structural elucidation process. americanpharmaceuticalreview.com

Tandem Mass Spectrometry (MS/MS) complements HRMS by providing structural information through controlled fragmentation of a selected precursor ion (the molecular ion of the impurity). americanpharmaceuticalreview.com The resulting product ion spectrum contains fragment ions that correspond to specific substructures of the molecule. By analyzing these fragmentation patterns and comparing them to the parent drug, Bendamustine, a detailed structural hypothesis for the impurity can be constructed. americanpharmaceuticalreview.com For this compound, MS/MS analysis would be expected to show a precursor ion with a mass difference of 14 Da (corresponding to a CH2 group) compared to Bendamustine, and its fragmentation pattern would help confirm the loss of the methyl group from the benzimidazole (B57391) nitrogen.

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) is a hybrid mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight (TOF) mass analyzer. nih.govresearchgate.net This combination offers both high resolution and high mass accuracy, making it an excellent tool for identifying and characterizing pharmaceutical impurities. oup.comnih.govnih.gov

In practice, the Q-TOF instrument is often coupled with an LC system (LC-Q-TOF/MS). nih.gov The quadrupole can be used to select a specific precursor ion, such as the molecular ion of this compound, which is then fragmented in a collision cell. The resulting fragment ions are then analyzed by the TOF analyzer, which provides accurate mass measurements for each fragment. nih.gov Studies on other Bendamustine degradants have successfully used Q-TOF/MS to obtain high-resolution mass spectra, which showed the protonated molecular ion peak and allowed for the determination of the elemental composition. oup.comnih.gov This capability is directly applicable to the definitive identification of the desmethyl impurity. nih.govresearchgate.net

Online Hydrogen/Deuterium (B1214612) (H/D) exchange LC/MS is a specialized technique used to determine the number of active or labile hydrogens (e.g., in -OH, -NH, -SH groups) within a molecule. nih.gov This is achieved by replacing the protic mobile phase (containing H2O) with a deuterated mobile phase (containing D2O) in the LC-MS system. nih.gov

When a molecule like this compound passes through the system, its labile protons will exchange with deuterium from the solvent. This results in a mass shift in the mass spectrum, with each exchangeable proton causing an increase of approximately 1 Da in the molecular weight. By comparing the mass spectrum obtained under normal protic conditions with the one from deuterated conditions, the number of exchangeable protons can be counted. nih.gov This information is highly valuable for structural elucidation, as it helps to confirm the presence and number of specific functional groups, aiding in the definitive structural assignment of the impurity. americanpharmaceuticalreview.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides essential information about molecular weight and formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the complete and unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. nih.govsemanticscholar.org NMR provides detailed information about the carbon-hydrogen framework of a molecule. oup.com

For the structural assignment of this compound, a suite of NMR experiments would be employed.

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The absence of the N-methyl singlet peak, which is present in the spectrum of Bendamustine, would be a key indicator for the desmethyl structure.

¹³C NMR (Carbon-13 NMR): This provides information on the number and types of carbon atoms in the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): Two-dimensional NMR experiments are used to establish connectivity between atoms. For instance, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively.

By combining the data from these various NMR experiments, a complete and unambiguous assignment of the structure of this compound can be achieved. oup.comnih.gov

Integration of LC-MS-NMR for Comprehensive Impurity Characterization

For a comprehensive characterization of impurities, a tripartite hyphenated system, Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance (LC-MS-NMR), can be employed. This integrated approach provides complementary information for a complete structural elucidation. The process involves:

Separation of the impurity from the main component and other substances by the LC system.

Initial identification and determination of the molecular weight of the impurity by the MS detector.

Subsequent detailed structural confirmation by the NMR detector.

This powerful combination allows for the rapid and accurate identification of unknown impurities like this compound, even when present at low levels in the drug substance.

Analytical Method Validation for this compound Quantification

The validation of an analytical method ensures that it is suitable for its intended purpose. For the quantification of this compound, the method, typically a High-Performance Liquid Chromatography (HPLC) assay, must be validated in accordance with International Council for Harmonisation (ICH) guidelines. amsbiopharma.comeuropa.eu The validation process involves evaluating several key parameters to demonstrate the method's reliability, accuracy, and precision.

Specificity and Selectivity Studies

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and the API itself. amazonaws.comich.org

To demonstrate the specificity of an HPLC method for this compound, the following studies are typically performed:

Resolution: The chromatographic separation must show baseline resolution between the peak for this compound and the peaks for Bendamustine and other known related substances.

Forced Degradation: Bendamustine drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method is then used to analyze these stressed samples to ensure that the this compound peak is not interfered with by any of the resulting degradants.

Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess the purity of the this compound peak. The spectral data across the peak are compared to ensure there is no co-eluting impurity.

Linearity and Calibration Range Determination

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org

For the quantification of this compound, a series of solutions with known concentrations of the impurity standard are prepared and analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed.

Table 1: Illustrative Linearity Data for this compound

| Concentration Level | Concentration (µg/mL) | Peak Area (arbitrary units) |

| Level 1 (LOQ) | 0.08 | 1250 |

| Level 2 | 0.20 | 3100 |

| Level 3 | 0.40 | 6250 |

| Level 4 | 0.60 | 9400 |

| Level 5 | 0.80 | 12550 |

| Level 6 | 1.00 | 15700 |

The results of the linear regression analysis are used to determine the correlation coefficient (R²), the y-intercept, and the slope of the regression line. A correlation coefficient of greater than 0.99 is generally considered acceptable.

Table 2: Representative Calibration Range for this compound

| Parameter | Acceptance Criteria | Typical Result |

| Correlation Coefficient (R²) | ≥ 0.99 | 0.999 |

| Calibration Range | From LOQ to 150% of the specification limit | 0.08 - 1.2 µg/mL |

| Y-Intercept | Close to zero | Statistically insignificant from zero |

The established range must cover the expected levels of the impurity in the test samples, from the limit of quantitation (LOQ) up to a level exceeding the specified limit for the impurity.

Accuracy and Precision Assessment

The validation of an analytical method for quantifying this compound necessitates a thorough evaluation of its accuracy and precision. medwinpublishers.comhumanjournals.com Accuracy demonstrates the closeness of the method's results to the true value, while precision measures the degree of agreement among a series of measurements from the same homogeneous sample. humanjournals.comiosrjournals.org

Precision is typically assessed at three levels: repeatability, intermediate precision, and reproducibility. Repeatability (or intra-assay precision) involves analyzing a sample multiple times under the same operating conditions over a short interval. Intermediate precision assesses the method's consistency when used by different analysts, on different days, or with different equipment within the same laboratory. iosrjournals.org For a method to be considered precise, the relative standard deviation (RSD) of the results should be within a stringent acceptance criterion, commonly not more than 2.0%. medwinpublishers.comhumanjournals.comiosrjournals.org

Accuracy is often determined through recovery studies. This involves spiking a placebo or sample matrix with a known quantity of the this compound reference standard at different concentration levels (e.g., 50%, 100%, and 150% of the expected concentration). medwinpublishers.comhumanjournals.com The method is then used to analyze these spiked samples, and the percentage of the impurity recovered is calculated. The acceptance criteria for recovery are typically between 98.0% and 102.0% for each level, with an RSD of not more than 2.0%. medwinpublishers.comhumanjournals.com

The successful validation of accuracy and precision provides a high degree of assurance that the analytical method will consistently produce reliable and accurate results for the quantification of this compound. medwinpublishers.com

Table 1: Representative Data for Method Precision and Accuracy The following table is interactive and represents typical data obtained during validation.

| Validation Parameter | Specification | Sample 1 | Sample 2 | Sample 3 | Sample 4 | Sample 5 | Sample 6 | Mean | % RSD |

|---|---|---|---|---|---|---|---|---|---|

| Method Precision (% Assay) | % RSD ≤ 2.0% | 99.8 | 100.1 | 99.5 | 100.3 | 99.7 | 100.5 | 99.98 | 0.38% |

| Accuracy (% Recovery at 100%) | 98.0% - 102.0% | 99.6 | 100.2 | 100.5 | 99.9 | 101.0 | 100.1 | 100.22 | 0.49% |

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in analytical methods for impurities, as they define the sensitivity of the method. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.

The determination of LOD and LOQ is commonly based on the standard deviation of the response and the slope of the calibration curve, as recommended by International Council for Harmonisation (ICH) guidelines. The formulas used are:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the response (often the standard deviation of the y-intercepts of regression lines).

S = the slope of the calibration curve.

In the context of developing a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for Bendamustine, one study established an LOD of 2.9 µg/mL and an LOQ of 8.75 µg/mL. medwinpublishers.com These values demonstrate the method's capability to detect and quantify very low levels of related substances, including the desmethyl impurity, ensuring that even trace amounts can be controlled effectively. medwinpublishers.com

Table 2: Sensitivity Parameters for Bendamustine Analytical Method

| Parameter | Definition | Typical Value |

|---|---|---|

| LOD | Lowest detectable concentration | 2.9 µg/mL medwinpublishers.com |

| LOQ | Lowest quantifiable concentration | 8.75 µg/mL medwinpublishers.com |

Development of Impurity Profiling Strategies

Impurity profiling is the systematic process of identifying and quantifying all potential and actual impurities in a drug substance or product. oup.com For Bendamustine, this strategy is essential for ensuring quality, safety, and regulatory compliance. synzeal.comsynzeal.com The development of a comprehensive impurity profile for Bendamustine and its related substances, such as this compound, involves several key steps.

A foundational step is conducting forced degradation or stress testing. oup.com The Bendamustine drug substance or product is subjected to harsh conditions, including heat, light, humidity, acid and base hydrolysis, and oxidation. humanjournals.comoup.com This testing helps to identify likely degradation products that may form during manufacturing and storage, thereby establishing the stability-indicating nature of the analytical methods used. oup.com For instance, studies have shown that under photostability and thermal stress, specific degradation impurities of Bendamustine are formed. oup.com

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and detecting these impurities. oup.comresearchgate.net The development of a robust HPLC method is crucial for resolving the main active pharmaceutical ingredient (API) from all related substances, including process-related impurities and degradants. researchgate.net

For the structural elucidation and characterization of unknown impurities detected during HPLC analysis, advanced analytical techniques are employed. oup.com High-resolution mass spectrometry (such as Q-TOF/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to definitively identify the chemical structures of impurities. oup.comoup.com This detailed characterization is vital for understanding the formation pathways of impurities and for assessing their potential impact. The use of qualified reference standards for known impurities, like this compound, is also a critical component of the profiling strategy for accurate quantification and method validation. synzeal.comsynzeal.com

Control and Management Strategies for Bendamustine Desmethyl Impurity

Establishment of Impurity Specifications and Acceptance Criteria

Regulatory bodies worldwide mandate the establishment of specifications for impurities in active pharmaceutical ingredients (APIs) and finished drug products. google.com For Bendamustine (B91647) Desmethyl Impurity, this involves defining an acceptable upper limit. These limits are typically based on a thorough evaluation of the impurity's potential toxicological effects and the manufacturing process's capability.

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide monographs for bendamustine hydrochloride that outline tests for organic impurities. uspnf.comusp.org These monographs specify acceptance criteria for known and unknown impurities. For instance, the USP monograph for bendamustine hydrochloride has undergone revisions to widen the acceptance criteria for certain related compounds to align with FDA-approved specifications. uspnf.com The reporting threshold for impurities is often set at 0.05%, with specific limits for individual and total impurities. uspnf.com

Table 1: Illustrative Impurity Specifications for Bendamustine Hydrochloride

| Impurity | Acceptance Criteria (Example) |

| Bendamustine Desmethyl Impurity | ≤ 0.15% |

| Any other individual unknown impurity | ≤ 0.10% |

| Total impurities | ≤ 1.0% |

Note: The values in this table are for illustrative purposes and may not represent the exact specifications from a specific pharmacopeia or manufacturer.

Development and Qualification of Analytical Reference Standards

The accurate detection and quantification of this compound rely on the availability of highly characterized analytical reference standards. synzeal.comsynzeal.com These standards are essential for method validation, quality control (QC) applications, and stability studies. synzeal.com

The synthesis of this compound reference standards is a critical first step. While specific proprietary synthetic routes are often not publicly disclosed, the general approach involves chemical synthesis to produce a high-purity version of the impurity. This can be a complex process, and some suppliers offer custom synthesis of such reference standards. synzeal.com The chemical name for Bendamustine N-Desmethyl Impurity is 4-(5-(Bis(2-chloroethyl)amino)-1H-benzo[d]imidazol-2-yl)butanoic acid HCl. drjcrbio.com

Once synthesized, the reference material for this compound undergoes extensive characterization to confirm its identity and purity. This process typically involves a battery of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To elucidate the chemical structure. oup.com

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. oup.com

High-Performance Liquid Chromatography (HPLC): To determine purity and identify any other impurities. oup.com

Infrared (IR) Spectroscopy: To provide information about the functional groups present. uspnf.com

Certified Reference Materials (CRMs) are produced and certified in accordance with international standards like ISO 17034 and ISO/IEC 17025, ensuring their quality and reliability. sigmaaldrich.comsigmaaldrich.com A detailed Certificate of Analysis (CoA) accompanies the reference standard, providing comprehensive data on its characterization and purity. synzeal.com

For regulatory acceptance, it is often necessary to demonstrate the traceability of in-house or commercial reference standards to official pharmacopeial standards, such as those from the USP or EP. synzeal.comsynzeal.com This ensures consistency and comparability of analytical results across different laboratories and manufacturing sites. Suppliers of pharmaceutical reference standards often provide materials that are traceable to these pharmacopeias. synzeal.com

Quality Control Applications in Pharmaceutical Manufacturing and Release

Analytical reference standards for this compound are integral to quality control throughout the pharmaceutical manufacturing process. synzeal.comsynzeal.com They are used in the development and validation of analytical methods, such as HPLC, to ensure these methods are accurate, precise, and specific for quantifying the impurity. synzeal.com

These validated methods are then applied for:

In-process controls: To monitor the level of the impurity at critical steps of the manufacturing process.

Release testing of the API and final drug product: To ensure that the levels of this compound are within the established specifications before the product is released for distribution. google.com

Stability studies: To monitor the formation of the impurity over the shelf-life of the drug product under various storage conditions. oup.com

Risk Assessment of this compound

A thorough risk assessment is conducted to understand the potential impact of this compound on the safety and efficacy of the final drug product. This assessment considers several factors, including the impurity's structure, potential for genotoxicity, and observed levels in the manufacturing process.

This compound is a known metabolite of bendamustine. nih.gov Studies have shown that after administration of bendamustine, plasma concentrations of its N-desmethyl metabolite are very low relative to the parent drug. nih.govfda.gov The potential risks associated with impurities are a key focus of regulatory agencies. laegemiddelstyrelsen.dk While specific toxicological data for this compound is not extensively detailed in publicly available literature, the general principle is that all impurities in a drug substance must be controlled within acceptable limits. The management of process impurities is enhanced by understanding their chemical structures and synthetic pathways. google.com

Assessment of Genotoxic Potential through In Vitro and In Vivo Impurity Studies

The assessment of genotoxic potential is a critical step in the qualification of any impurity, particularly for a compound like Bendamustine, which is itself an alkylating agent. Regulatory guidelines mandate that impurities with structural alerts for genotoxicity be evaluated. This compound, retaining the core alkylating functionality of the parent molecule, is a subject of scrutiny for its potential to cause genetic mutations or chromosomal damage.

A standard battery of tests is typically employed to assess genotoxicity. These tests are designed to detect various genetic endpoints, including gene mutations, chromosomal aberrations, and DNA damage.

In Vitro Studies:

Bacterial Reverse Mutation Assay (Ames Test): This is often the initial screening test to evaluate the potential of a substance to induce gene mutations. The test utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The impurity is tested for its ability to cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium.

In Vitro Mammalian Cell Gene Mutation Assay: Assays like the mouse lymphoma assay (MLA) or the human peripheral blood lymphocyte (HPBL) assay can be used to assess the potential for gene mutations in mammalian cells.

In Vitro Chromosomal Aberration Assay: This test evaluates the potential of the impurity to cause structural chromosomal damage in cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human lymphocytes.

In Vivo Studies:

If in vitro tests indicate genotoxic potential, in vivo studies are conducted to assess the effect in a whole organism.

In Vivo Micronucleus Test: This is a common test to assess chromosomal damage. It is typically conducted in rodents (mice or rats) and involves analyzing developing red blood cells (erythrocytes) for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.

In Vivo Comet Assay (Single Cell Gel Electrophoresis): This assay is used to detect DNA strand breaks in cells taken from animals treated with the test substance.

While specific, publicly available genotoxicity data for this compound is limited, the structural similarity to Bendamustine, a known genotoxic compound, suggests a high likelihood of a positive finding in these assays. The control of this impurity is therefore managed with the assumption of genotoxicity, and efforts are focused on keeping its levels as low as reasonably practicable.

| Genotoxicity Test | Purpose | Typical System |

| Ames Test | Detects gene mutations (point mutations and frameshift mutations) | Salmonella typhimurium, Escherichia coli |

| Mouse Lymphoma Assay | Detects gene mutations and clastogenic effects in mammalian cells | L5178Y mouse lymphoma cells |

| Micronucleus Test | Detects chromosomal damage (clastogenicity and aneugenicity) | Rodent bone marrow or peripheral blood erythrocytes |

| Comet Assay | Detects DNA strand breaks | Various rodent tissues |

Future Research Directions and Challenges in Bendamustine Desmethyl Impurity Studies

Emerging Analytical Technologies for Trace Impurity Characterization

The detection and characterization of trace-level impurities require highly sensitive and selective analytical methods. While traditional techniques like High-Performance Liquid Chromatography (HPLC) are widely used, emerging technologies offer significant advancements. biomedres.usijpsonline.com

Recent developments have seen a surge in the use of hyphenated chromatographic and spectrometric techniques. biomedres.us Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS), particularly high-resolution MS (HRMS) systems like Quadrupole Time-of-Flight (Q-TOF), provides exceptional sensitivity and specificity for identifying and quantifying trace impurities. apacsci.comemanresearch.org These methods are instrumental in elucidating the structures of unknown impurities. ijpsonline.com

Other promising technologies include:

Supercritical Fluid Chromatography (SFC): This technique offers advantages for the separation of complex mixtures and can be a valuable tool for analyzing impurities that are challenging to resolve with conventional liquid chromatography. apacsci.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR techniques can provide detailed structural information about impurities, complementing data from mass spectrometry. apacsci.com

Capillary Electrophoresis (CE): CE is particularly useful for the analysis of biomolecules and drugs with stereochemical centers, offering a different selectivity profile compared to liquid chromatography. biomedres.us

These advanced analytical tools are crucial for meeting the increasingly stringent regulatory requirements for impurity profiling. apacsci.com

Advanced Computational Modeling for Predicting Impurity Formation and Stability

Computational modeling is becoming an indispensable tool in pharmaceutical development, offering the potential to predict the formation and stability of impurities, thereby guiding process development and control strategies. nih.govresearchgate.net

Physics-based computational models can be employed to understand and predict chemical reactions and degradation pathways that lead to impurity formation. digitellinc.com By simulating various conditions, these models can help identify critical process parameters that influence the generation of impurities like Bendamustine (B91647) Desmethyl Impurity. This predictive capability allows for the implementation of a Quality by Design (QbD) approach, where processes are designed to minimize impurity formation from the outset. anthembio.com

Machine learning and artificial intelligence (AI) are also being increasingly applied to predict drug metabolism and toxicity, which can be extended to impurity profiling. nih.govacs.org These models can analyze large datasets to identify patterns and relationships between molecular structures and their propensity to form specific impurities. researchgate.net For instance, graph neural networks can operate directly on molecular structures to predict various properties, including the likelihood of forming persistent, bioaccumulative, and toxic (PBT) chemicals. acs.org

Harmonization and Standardization of Impurity Profiling Methodologies

A significant challenge in the global pharmaceutical industry is the lack of complete harmonization and standardization of impurity profiling methodologies. wisdomlib.org While guidelines from the International Council for Harmonisation (ICH) provide a framework for impurity testing, differences in interpretation and implementation can exist between regulatory agencies and pharmaceutical companies. wisdomlib.orgresearchgate.net

The development of standardized analytical methods and reference standards is crucial for ensuring consistency and comparability of data across different laboratories and manufacturing sites. nih.gov This is particularly important for multinational clinical trials and the global supply of medicines. Efforts are needed to establish universally accepted protocols for method validation and transfer.

One study on heroin impurity profiling highlighted the difficulties in achieving inter-laboratory reproducibility even with a standardized gas chromatography (GC) method, emphasizing the need for strict quality control and potentially a central laboratory for international comparisons. nih.gov This underscores the complexity of achieving true harmonization for complex analytical procedures.

Novel Approaches for the Synthesis of Complex Impurities for Research Purposes

The availability of pure reference standards for impurities is a prerequisite for the development and validation of analytical methods. synzeal.com However, the synthesis of complex impurities, often present in minute quantities, can be a significant challenge.

Novel synthetic strategies are being explored to facilitate the preparation of these complex molecules. researchgate.net This includes the development of more efficient and selective chemical reactions. chemscene.com Microwave-assisted synthesis, for example, has been investigated as a method to accelerate reaction times and improve yields for certain classes of compounds. acs.org

Furthermore, a deeper understanding of the degradation pathways of the drug substance can inform the targeted synthesis of potential impurities. Forced degradation studies, which involve subjecting the drug to stress conditions like heat, light, and humidity, are essential for identifying potential degradation products that may need to be synthesized for use as reference standards. oup.comanthembio.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.